15(S)-Hepe

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

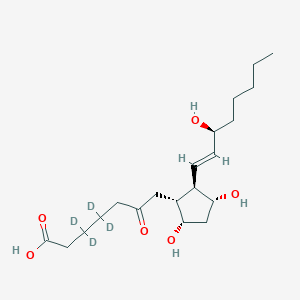

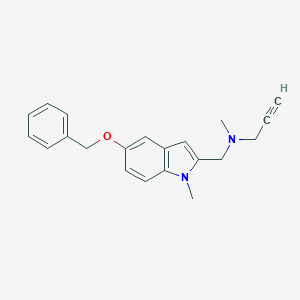

15(S)-Hydroxy-eicosapentaenoic acid is a specialized pro-resolving lipid mediator derived from eicosapentaenoic acid, an omega-3 fatty acid. It plays a crucial role in the resolution of inflammation and has been studied for its potential therapeutic applications in various inflammatory diseases.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

15(S)-Hydroxy-eicosapentaenoic acid can be synthesized through the enzymatic oxidation of eicosapentaenoic acid using lipoxygenase enzymes. The reaction typically involves the use of purified lipoxygenase enzymes under controlled conditions to ensure the specific formation of the 15(S)-hydroxy derivative.

Industrial Production Methods

Industrial production of 15(S)-Hydroxy-eicosapentaenoic acid involves large-scale enzymatic processes where eicosapentaenoic acid is subjected to oxidation by lipoxygenase enzymes. The process is optimized for high yield and purity, often involving subsequent purification steps such as chromatography to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

15(S)-Hydroxy-eicosapentaenoic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more complex lipid mediators.

Reduction: Reduction reactions can convert the hydroxy group to other functional groups.

Substitution: The hydroxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of lipoxygenase.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various reagents can be used depending on the desired substitution, such as acyl chlorides for esterification.

Major Products Formed

Oxidation: Formation of dihydroxy derivatives and other complex lipid mediators.

Reduction: Formation of eicosapentaenoic acid derivatives with different functional groups.

Substitution: Formation of esters and other substituted derivatives.

Aplicaciones Científicas De Investigación

15(S)-Hydroxy-eicosapentaenoic acid has been extensively studied for its role in resolving inflammation. It has applications in:

Chemistry: Used as a model compound to study lipid oxidation and enzymatic reactions.

Biology: Investigated for its role in cellular signaling and inflammation resolution.

Medicine: Potential therapeutic agent for inflammatory diseases such as arthritis and cardiovascular diseases.

Industry: Used in the development of anti-inflammatory supplements and pharmaceuticals.

Mecanismo De Acción

15(S)-Hydroxy-eicosapentaenoic acid exerts its effects by interacting with specific receptors on cell surfaces, such as G-protein coupled receptors. It activates signaling pathways that lead to the resolution of inflammation, including the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory mediators.

Comparación Con Compuestos Similares

Similar Compounds

- 15(S)-Hydroxy-eicosatetraenoic acid

- 17(S)-Hydroxy-docosahexaenoic acid

- Resolvin E1

Uniqueness

15(S)-Hydroxy-eicosapentaenoic acid is unique due to its specific role in the resolution of inflammation derived from eicosapentaenoic acid. Its structure and specific interactions with receptors distinguish it from other similar lipid mediators, making it a valuable compound for therapeutic research.

Propiedades

Número CAS |

86282-92-0 |

|---|---|

Fórmula molecular |

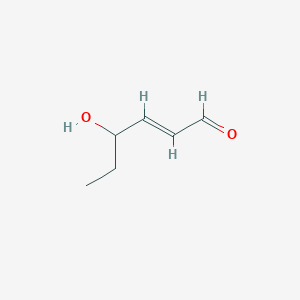

C20H30O3 |

Peso molecular |

318.4 g/mol |

Nombre IUPAC |

(13E,15S)-15-hydroxyicosa-5,8,11,13,17-pentaenoic acid |

InChI |

InChI=1S/C20H30O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h3-5,8-11,13-14,17,19,21H,2,6-7,12,15-16,18H2,1H3,(H,22,23)/b5-4?,10-8?,11-9?,13-3?,17-14+/t19-/m0/s1 |

Clave InChI |

WLKCSMCLEKGITB-OBTSNDJHSA-N |

SMILES |

CCC=CCC(C=CC=CCC=CCC=CCCCC(=O)O)O |

SMILES isomérico |

CCC=CC[C@@H](/C=C/C=CCC=CCC=CCCCC(=O)O)O |

SMILES canónico |

CCC=CCC(C=CC=CCC=CCC=CCCCC(=O)O)O |

Pictogramas |

Irritant |

Sinónimos |

15S-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the allelopathic effects of 15(S)-HEPE produced by Skeletonema costatum?

A1: Research has shown that Skeletonema costatum releases compounds, including this compound, that can inhibit the growth of other algal species like Alexandrium minutum []. Interestingly, this compound also exhibits auto-allelopathic activity, meaning it can inhibit the growth of S. costatum itself []. This suggests a potential role for this compound in regulating algal blooms and influencing phytoplankton community composition.

Q2: How does this compound relate to periodontal inflammation?

A2: While this compound itself wasn't directly investigated, studies analyzing lipid mediator profiles in periodontal inflammation found elevated levels of its precursor, 15-HETE, in patients with periodontitis []. This suggests a potential involvement of the 15-lipoxygenase pathway, responsible for this compound biosynthesis, in the inflammatory process of periodontitis. Further research is needed to elucidate the specific role of this compound in this context.

Q3: What is the role of Cytochrome P450 enzymes in the metabolism of this compound?

A3: Research indicates that Cytochrome P450 (CYP) enzymes play a crucial role in the metabolism of lipid mediators, including those derived from eicosapentaenoic acid (EPA), like this compound []. Specifically, studies using CYP1 triple-knockout mice models demonstrated altered levels of various lipid mediators, including decreased this compound, in response to inflammatory stimuli []. This suggests that CYP enzymes are involved in the biosynthesis and/or inactivation of this compound, influencing its availability and downstream effects.

Q4: Is this compound found in organisms other than mammals?

A4: Yes, research has detected this compound in Drosophila (fruit flies) fed diets enriched with arachidonic acid (ARA) and EPA []. This finding suggests a broader biological relevance of this compound beyond mammals, potentially highlighting its conserved role in various physiological processes across different species.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

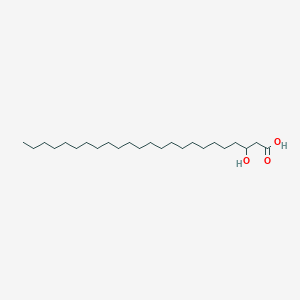

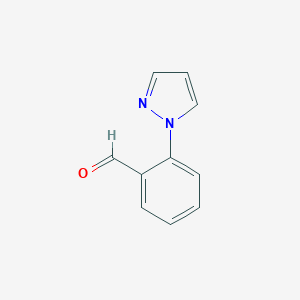

![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B163474.png)